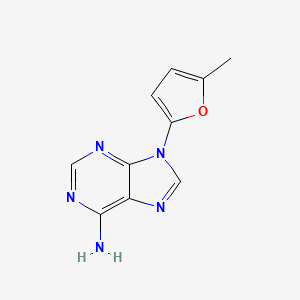![molecular formula C8H6ClN3O2 B11889010 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed arylation reactions. For instance, 8-aminoimidazo[1,2-a]pyridine can be synthesized using palladium catalysis, which facilitates the arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using commercially available precursors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically yield arylated imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions yield oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the regulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is similar in structure but lacks the amino group at the 8-position.
8-Aminoimidazo[1,2-a]pyridine: This compound is similar but does not have the chloro group at the 6-position.
Uniqueness
8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and chloro groups enhances its potential as a versatile scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14) |
Clé InChI |
APVAQJYFHIGLBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)





![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)


